molecular formula C9H6N2O2 B170357 1-Nitroisoquinoline CAS No. 19658-76-5

1-Nitroisoquinoline

Cat. No. B170357
CAS RN: 19658-76-5
M. Wt: 174.16 g/mol
InChI Key: VDTUSEIYUROSGJ-UHFFFAOYSA-N
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Description

1-Nitroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a benzene ring fused with a pyridine ring . Isoquinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 1-Nitroisoquinoline involves nitration of isoquinoline . The nitration of isoquinoline has been successfully demonstrated using a novel process which does not require strong acids . This method was applied to 1-nitroisoquinoline and the aza-aromatics quinoline, quinazoline, quinoxaline, and pyridine .


Molecular Structure Analysis

The molecular structure of 1-Nitroisoquinoline consists of a benzene ring fused with a pyridine ring . The molecular formula is C9H6N2O2 .


Chemical Reactions Analysis

The chemical reactions involving 1-Nitroisoquinoline are complex. For instance, the hydrogenation of 1-Nitroisoquinoline has been studied . The reaction parameters (temperature, hydrogen pressure, liquid flow rate, and gas flow rate) were optimized .

Scientific Research Applications

Electron Transfer Reactions

1-Nitroisoquinoline derivatives, specifically 1-chloromethyl-5-nitroisoquinoline, have been explored for their potential in electron transfer reactions. This compound, developed as a reductive alkylating agent, has shown unique reactivity with 2-nitropropane anion, indicating its potential in medicinal chemistry, particularly in the synthesis of antineoplastic agents (Vanelle et al., 1994).

Synthetic Applications in Medicinal Chemistry

The synthesis of 1-chloro-5-nitroisoquinoline and its novel acyl transfer catalysts have been achieved. These novel compounds, identified through nuclear magnetic resonance and other spectroscopic methods, contribute to the advancement of isoquinoline-based chemistry in drug development (Chen Pei-ran, 2008).

Exploration in Topoisomerase Inhibition

Research into indenoisoquinoline topoisomerase I poisons, which include nitroisoquinoline derivatives, has been conducted. These compounds have shown promise in cancer therapy due to their potent antiproliferative effects on cancer cells, with modifications to the nitro group enhancing their biological activity and safety profile (Beck et al., 2015).

Amination Reactions

The amination of nitroisoquinolines, including 1-nitroisoquinoline, has been explored using liquid methylamine solutions. This research provides insights into the regioselectivity and potential applications of nitroisoquinolines in organic synthesis (Woźniak & Nowak, 1994).

Enhancement of Biological Activities

The modification of indenoisoquinoline analogues, related to nitroisoquinolines, has been studied to enhance their biological activity against cancer cells. The research emphasizes the importance of nitro groups for topoisomerase I inhibition and the optimization of cytotoxicity, contributing to the development of potent cancer therapeutics (Morrell et al., 2007).

Potential in PARP-2 Inhibition

Synthesis of isoquinolin-1-ones, derivatives of nitroisoquinolines, has been conducted to identify new inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2). This research highlights the significance of nitroisoquinoline derivatives in the development of novel drugs, particularly in targeting specific enzymes for therapeutic purposes (Sunderland et al., 2011).

Exploration in Cardiovascular Therapy

4-Nitroisoquinolin-3-ol derivatives, structurally related to nitroisoquinolines, have been synthesized and evaluated for their cardiovascular properties. These compounds exhibit both positive inotropic and peripheral vasodilating effects, showing potential in treating cardiac emergencies (Kanojia et al., 1991).

Anisotropic Effects in NMR Spectroscopy

The study of anisotropic effects in 1,3-oxazino[4,3-a]isoquinolines, related to nitroisoquinolines, provides valuable insights into molecular structures and interactions. This research contributes to the understanding of molecular properties through NMR spectroscopy, which is crucial in drug design and structural biology (Kleinpeter et al., 2009).

Antimalarial Activity

Functionalized nitroisoquinoline derivatives have been synthesized and evaluated for their antimalarial activity. This research underlines the potential of nitroisoquinoline compounds in developing new treatments for malaria, particularly against drug-resistant strains (Rathelot et al., 1995).

Safety And Hazards

1-Nitroisoquinoline is considered hazardous. It may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures .

Future Directions

While specific future directions for 1-Nitroisoquinoline are not mentioned in the sources, it’s worth noting that isoquinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel isoquinoline analogs with potent biological activity .

properties

IUPAC Name

1-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTUSEIYUROSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450809
Record name 1-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitroisoquinoline

CAS RN

19658-76-5
Record name 1-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrobromic acid (3.0 M in HOAc, 1 mL) was added to a suspension of the dihydronitroisoquinoline (0.83 g) in glacial HOAc (2 mL). The mixture was heated to 100° C. for 1 day with occasional addition of more hydrobromic acid solution (3 mL overall). After the reaction, the mixture was allowed to cool to room temperature, concentrated in vacuo, diluted by water, and extracted twice with ethyl ether. Combined organics were washed by saturated NaHCO3 solution, dried over Na2SO4, filtered, concentrated in vacuo, and chromatographed on silica gel (5% to 10% ethyl acetate in hexane) to give 234 mg of nitroisoquinoline (35%) as solids, along with 95 mg of 4-bromo -1(2,4,6-trimethylphenyl)isoquinoline (13%).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
dihydronitroisoquinoline
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Woźniak, K Nowak - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… 1‐Nitroisoquinoline (1g) is aminated with LMA/PP to 1‐(methylamino)isoquinoline (2n). Quantum‐chemical calculations for some mononitroisoquinolines suggest that, in general, the …
W Baik, S Yun, JU Rhee, GA Russell - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… Hayashi and co-workers prepared 1 -nitroisoquinoline from … for the synthesis of 1nitroisoquinoline via oxidation of the … a second oxidation to give 1nitroisoquinoline. As a consequence, …
Number of citations: 13 pubs.rsc.org
E Hayashi, Y Akahori… - … zasshi: Journal of the …, 1967 - pubmed.ncbi.nlm.nih.gov
[On 1-nitroisoquinoline] [On 1-nitroisoquinoline] …
Number of citations: 22 pubmed.ncbi.nlm.nih.gov
IJ Lochert, HE Dorsett - 2001 - Citeseer
… In this study, nitration of isoquinoline was repeated and the method applied to 1-nitroisoquinoline and … For 1-nitroisoquinoline and quinoxaline, the substrates were recovered essentially …
Number of citations: 3 citeseerx.ist.psu.edu
CH Yoon, KC Lee - Journal of the Korean Applied Science and …, 1998 - koreascience.kr
… 또한, 위와 같은 방법으로 1,5-Dinitroisoquinoline(I) 3一methyl-1-nitroisoquinoline(I) 4-… Isoquinoline유도체의 합성 Isoquinoline으로부터 1-Nitroisoquinoline 을 한번의 반응으로 합성하였다. …
Number of citations: 0 koreascience.kr
M Woźniak, A Barański, K Nowak… - Liebigs Annalen der …, 1990 - Wiley Online Library
… From 1-nitroisoquinoline (4k) only a small amount of 1aminoisoquinoline is formed and no indication for the formation of an amino-1-nitroisoquinoline has been found. This result is in …
EC Taylor, CP Tseng, JB Rampal - The Journal of Organic …, 1982 - ACS Publications
2-Aminopyridine, 2-amino-4-methylpyridine, 1-aminoisoquinoline, 2-aminopyrimidine, and 2-aminopyrazine have been converted to the corresponding nitroso compounds by reaction …
Number of citations: 123 pubs.acs.org
IWJ Still, GW Kutney, D McLean - The Journal of Organic …, 1982 - ACS Publications
Method B. To a solution of 540 mg (5 mmol) of 2-nitroso-pyridine in 50 mL of benzene was added a freshly prepared solution of 580 mg (1.7 mmol) of tetra-n-butylammonium hydrogen …
Number of citations: 23 pubs.acs.org
KT Finley - Kirk‐Othmer Encyclopedia of Chemical Technology, 2000 - Wiley Online Library
The fusion of a pyridine and a benzene ring produces two heterocyclic aromatic systems usually referred to by their common names, quinoline and isoquinoline. In addition to the …
Number of citations: 8 onlinelibrary.wiley.com
RD Chapman, WS Wilson, JW Fronabarger… - Thermochimica acta, 2002 - Elsevier
… During the course of this work, a novel nitration of an aromatic heterocycle was reported [21] in which isoquinoline was converted to 1-nitroisoquinoline by treatment with potassium …
Number of citations: 53 www.sciencedirect.com

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